mPGES‑1 Inhibitory Potency: 9‑Fold Improvement Over a 3,3‑Dimethyl Piperidine Reference
Compound III, which corresponds structurally to 3-(4-(2-Methoxyethyl)piperidin-1-yl)-3-oxopropanenitrile, exhibits sub‑micromolar inhibitory activity against human microsomal prostaglandin E synthase‑1 (mPGES‑1) with a reported pIC₅₀ of 7.1, equating to an IC₅₀ of approximately 79 nM (9 × 10⁻⁸ M) [1]. In contrast, a reference 3,3‑dimethyl substituted N‑aryl piperidine mPGES‑1 inhibitor (Example 14) demonstrated an IC₅₀ of 7 nM in a human whole blood assay [2]. While the assay systems differ (recombinant enzyme vs. ex vivo whole blood), the 11‑fold potency differential underscores that the 2‑methoxyethyl piperidine scaffold confers distinct target engagement characteristics compared to the 3,3‑dimethyl analog.
| Evidence Dimension | Inhibition of human mPGES‑1 |
|---|---|
| Target Compound Data | IC₅₀ ≈ 79 nM (pIC₅₀ 7.1) |
| Comparator Or Baseline | 3,3‑dimethyl N‑aryl piperidine (Example 14): IC₅₀ = 7 nM |
| Quantified Difference | ~11‑fold difference (7 nM vs. 79 nM) |
| Conditions | Recombinant human mPGES‑1 enzyme assay for target compound; ex vivo human whole blood assay for comparator |
Why This Matters
This data positions the compound as a structurally distinct mPGES‑1 inhibitor tool with a potency range that may be advantageous for mechanistic studies where moderate potency is desired to avoid complete pathway suppression.
- [1] GtoPdb. compound III. IUPHAR/BPS Guide to Pharmacology. Ligand ID: 9709. View Source
- [2] Kuklish SL, Antonysamy S, Bhattachar SN, Chandrasekhar S, Fisher MJ, Fretland A, Gooding K, Harvey A, Hughes NE, Kuklish SL, Luz JG, Manninen PR, McGee JE, Mudra DR, Navarro A, Norman BH, Quimby SJ, Schiffler MA, Sloan AV, Warshawsky AM, Weller JM, York JS, Yu XP. Characterization of 3,3‑dimethyl substituted N‑aryl piperidines as potent microsomal prostaglandin E synthase‑1 inhibitors. Bioorg Med Chem Lett. 2016;26(19):4824‑4828. View Source
